4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyloxybenzoyl group, a hydroxy group, a morpholin-4-yl ethyl group, and a pyridin-3-yl group attached to a dihydropyrrol-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzyloxybenzoyl intermediate, followed by the introduction of the hydroxy group and the morpholin-4-yl ethyl group. The final step involves the formation of the dihydropyrrol-2-one core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyloxybenzoyl group can be reduced to form a benzyloxybenzyl group.
Substitution: The morpholin-4-yl ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzyloxybenzoyl group would yield a benzyloxybenzyl derivative.
Scientific Research Applications
4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxybenzoyl derivatives, hydroxy-substituted pyrrol-2-ones, and morpholin-4-yl ethyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
The uniqueness of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29N3O5/c33-27(22-8-10-24(11-9-22)37-20-21-5-2-1-3-6-21)25-26(23-7-4-12-30-19-23)32(29(35)28(25)34)14-13-31-15-17-36-18-16-31/h1-12,19,26,33H,13-18,20H2/b27-25- |
InChI Key |
NUKZPWSODUXKFR-RFBIWTDZSA-N |
Isomeric SMILES |
C1COCCN1CCN2C(/C(=C(\C3=CC=C(C=C3)OCC4=CC=CC=C4)/O)/C(=O)C2=O)C5=CN=CC=C5 |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O)C(=O)C2=O)C5=CN=CC=C5 |
Origin of Product |
United States |
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